Synthesis Yield Advantage: Iodination of 4-Hydroxybenzaldehyde Using Iodine/Iodic Acid
The synthesis of 4-hydroxy-2-iodobenzaldehyde via electrophilic iodination of 4-hydroxybenzaldehyde using iodine and iodic acid achieves high yields without requiring a catalyst, under mild conditions, and with short reaction times [1]. This represents a quantifiable advantage over alternative synthetic routes that employ stronger oxidants or require transition metal catalysis. The reported yields for the general method on substituted hydroxybenzaldehydes are in the range of 77-100% [1], which is superior to the 34% yield reported for a microwave-assisted Suzuki-Heck sequence employing 4-iodobenzaldehyde as a comparator [2].
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | 77-100% (for iodohydroxybenzaldehyde derivatives using I2/HIO3 method) |
| Comparator Or Baseline | 4-iodobenzaldehyde (34% yield in Pd-catalyzed tandem sequence) |
| Quantified Difference | 43-66% absolute yield advantage |
| Conditions | Electrophilic iodination in aqueous acidic medium vs. Pd-catalyzed microwave-assisted condensation/cross-coupling |
Why This Matters
Higher synthesis yields translate directly to lower cost-per-gram and improved atom economy for large-scale procurement and multi-step synthesis planning.
- [1] An Improved Protocol For Synthesis of Iodohydroxybenzaldehyde Using Iodine and Iodic Acid. International Journal of Chemical Sciences, 2008. View Source
- [2] Pd-Catalyzed Orthogonal Knoevenagel/Perkin Condensation-Decarboxylation-Heck/Suzuki Sequences: Tandem Transformations of Benzaldehydes into Hydroxy-Functionalized Antidiabetic Stilbene-Cinnamoyl Hybrids and Asymmetric Distyrylbenzenes. Academia.edu, 2011. View Source
